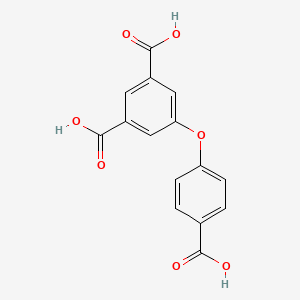
(2S)-7,4'-dihydroxy-3'-prenylflavan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-7,4’-dihydroxy-3’-prenylflavan: is a naturally occurring flavonoid compound found in various plants. It belongs to the class of prenylated flavonoids, which are known for their diverse biological activities. This compound is characterized by the presence of two hydroxyl groups at positions 7 and 4’ and a prenyl group at position 3’ on the flavan skeleton.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-7,4’-dihydroxy-3’-prenylflavan typically involves several steps:
Prenylation: The introduction of the prenyl group at the 3’ position is achieved through a prenylation reaction. This can be done using prenyl bromide in the presence of a base such as potassium carbonate.
Hydroxylation: The hydroxyl groups at positions 7 and 4’ are introduced through hydroxylation reactions. This can be achieved using hydroxylating agents such as hydrogen peroxide or through enzymatic hydroxylation.
Cyclization: The flavan skeleton is formed through a cyclization reaction, which can be catalyzed by acids or bases.
Industrial Production Methods
Industrial production of (2S)-7,4’-dihydroxy-3’-prenylflavan can be achieved through biotechnological methods, such as using genetically engineered microorganisms to produce the compound from simple precursors. This method is advantageous due to its sustainability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (2S)-7,4’-dihydroxy-3’-prenylflavan can undergo oxidation reactions to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its reduced forms. Sodium borohydride is a common reducing agent used for this purpose.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification, to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Acyl chlorides, alkyl halides
Major Products
Oxidation: Quinones, hydroxylated derivatives
Reduction: Reduced flavan derivatives
Substitution: Esterified or etherified flavan derivatives
Scientific Research Applications
Chemistry
In chemistry, (2S)-7,4’-dihydroxy-3’-prenylflavan is used as a precursor for the synthesis of other flavonoid derivatives. Its unique structure allows for various chemical modifications, making it a valuable compound for synthetic chemistry.
Biology
In biological research, this compound is studied for its potential antioxidant and anti-inflammatory properties. It has been shown to scavenge free radicals and inhibit inflammatory pathways, making it a candidate for therapeutic applications.
Medicine
In medicine, (2S)-7,4’-dihydroxy-3’-prenylflavan is investigated for its potential use in treating diseases such as cancer and cardiovascular disorders. Its ability to modulate various biological pathways makes it a promising compound for drug development.
Industry
In the industry, this compound is used in the formulation of dietary supplements and cosmetics due to its antioxidant properties. It is also explored for its potential use in food preservation.
Mechanism of Action
The mechanism of action of (2S)-7,4’-dihydroxy-3’-prenylflavan involves its interaction with various molecular targets and pathways. It exerts its effects by:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: Inducing apoptosis and inhibiting cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
(2S)-naringenin: A dihydro-flavonoid with similar hydroxylation but lacking the prenyl group.
(2S)-eriodictyol: Another dihydro-flavonoid with hydroxyl groups at different positions.
(2S)-hesperetin: A methylated derivative of (2S)-naringenin.
Uniqueness
(2S)-7,4’-dihydroxy-3’-prenylflavan is unique due to the presence of the prenyl group at the 3’ position, which enhances its biological activity compared to non-prenylated flavonoids. This structural feature contributes to its increased lipophilicity and ability to interact with cellular membranes, making it more effective in various biological applications.
Properties
Molecular Formula |
C20H22O3 |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
(2S)-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-3,4-dihydro-2H-chromen-7-ol |
InChI |
InChI=1S/C20H22O3/c1-13(2)3-4-15-11-16(6-9-18(15)22)19-10-7-14-5-8-17(21)12-20(14)23-19/h3,5-6,8-9,11-12,19,21-22H,4,7,10H2,1-2H3/t19-/m0/s1 |
InChI Key |
HORNIGLAKNPZGF-IBGZPJMESA-N |
Isomeric SMILES |
CC(=CCC1=C(C=CC(=C1)[C@@H]2CCC3=C(O2)C=C(C=C3)O)O)C |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)C2CCC3=C(O2)C=C(C=C3)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N1,N1-Dimethyl-N3-(9Z,12Z)-9,12-octadecadien-1-yl-N3-[(10Z,13Z)-1-(9Z,12Z)-9,12-octadecadien-1-yl-10,13-nonadecadien-1-yl]-1,3-propanediamine](/img/structure/B11930003.png)

![(4e,6z,8s,9s,10e,12s,13r,14s,16r)-19-{[3-(Dimethylamino)propyl]amino}-13-Hydroxy-8,14-Dimethoxy-4,10,12,16-Tetramethyl-3,20,22-Trioxo-2-Azabicyclo[16.3.1]docosa-1(21),4,6,10,18-Pentaen-9-Yl Carbamate](/img/structure/B11930011.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-5,10-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B11930017.png)
![(6S,9S,11S)-1',6,10,10,13-pentamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,3'-pyrrolidine]-2',4,5',14-tetrone](/img/structure/B11930023.png)
![1-[(4-fluorophenyl)methyl]-3-N-(4-methoxy-3,5-dimethylphenyl)-7-methyl-5-(1H-pyrrole-2-carbonyl)-4,6-dihydropyrazolo[4,3-c]pyridine-3,7-dicarboxamide](/img/structure/B11930024.png)


![N-[[4-[(2-amino-7H-purin-6-yl)oxymethyl]phenyl]methyl]-4-azidobutanamide](/img/structure/B11930034.png)


![1-[4-amino-2-(ethylaminomethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol;2,2,2-trifluoroacetic acid](/img/structure/B11930064.png)


